![molecular formula C16H30N2O2 B6639787 [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone, also known as HPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPM belongs to the class of piperidine compounds and has a molecular weight of 314.47 g/mol.
Mechanism of Action
[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone exerts its pharmacological effects by interacting with the opioid receptors in the brain and spinal cord. It acts as an agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action results in potent analgesic effects and reduces the development of tolerance and dependence.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the release of inflammatory mediators such as prostaglandins and cytokines. This compound also enhances the release of endogenous opioids, which further contributes to its analgesic effects.
Advantages and Limitations for Lab Experiments
[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is highly potent and exhibits a long duration of action. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has certain limitations, including its potential for abuse and the risk of developing tolerance and dependence.
Future Directions
There are several future directions for research on [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound for clinical use.
Synthesis Methods
The synthesis of [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves the reaction of 4-hydroxybutylpiperidine with 3-methylpiperidin-1-ylmethanone in the presence of a catalyst. The reaction is carried out under controlled conditions and yields pure this compound.
Scientific Research Applications
[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[1-(4-hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-14-5-4-9-18(13-14)16(20)15-6-10-17(11-7-15)8-2-3-12-19/h14-15,19H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUCLVJCACPFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.